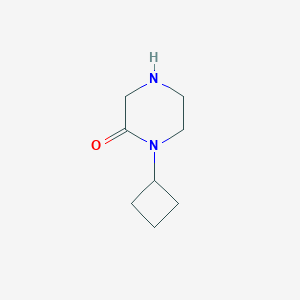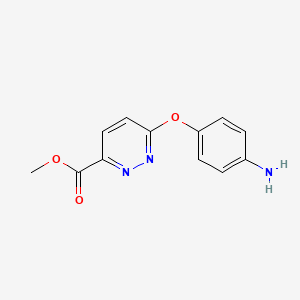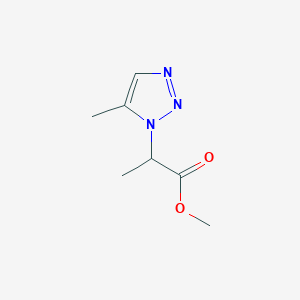
Methyl 2-(5-methyltriazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-methyltriazol-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Triazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of Methyl 2-(5-methyltriazol-1-yl)propanoate typically involves the reaction of 5-methyl-1H-1,2,4-triazole with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Methyl 2-(5-methyltriazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester group into an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(5-methyltriazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a valuable scaffold in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-methyltriazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application .
Comparación Con Compuestos Similares
Methyl 2-(5-methyltriazol-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate: This compound has a similar structure but with a different substitution pattern on the triazole ring.
Ethyl 2-(5-methyltriazol-1-yl)propanoate: This ester has an ethyl group instead of a methyl group, which can affect its physical and chemical properties.
Methyl 2-(5-phenyltriazol-1-yl)propanoate: The presence of a phenyl group on the triazole ring introduces additional aromatic interactions, potentially altering its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
methyl 2-(5-methyltriazol-1-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-8-9-10(5)6(2)7(11)12-3/h4,6H,1-3H3 |
Clave InChI |
AEGYREHCVPRLFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=NN1C(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)
![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)

![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
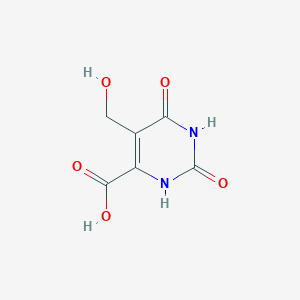

![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)



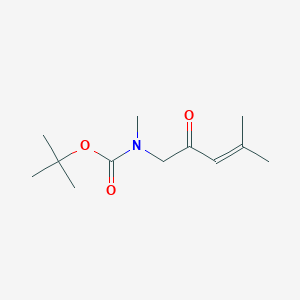
![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)
